2-(Oxiran-2-ylsulfanyl)-1,3-benzothiazole
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Overview
Description
2-(Oxiran-2-ylsulfanyl)-1,3-benzothiazole is a heterocyclic compound that contains both an oxirane (epoxide) and a benzothiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxiran-2-ylsulfanyl)-1,3-benzothiazole typically involves the reaction of 2-mercaptobenzothiazole with an epoxide. One common method is the nucleophilic substitution reaction where 2-mercaptobenzothiazole reacts with epichlorohydrin under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic attack of the thiol group on the epoxide ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and other advanced manufacturing techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Oxiran-2-ylsulfanyl)-1,3-benzothiazole can undergo various types of chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents, leading to the formation of diols or other oxidized products.
Reduction: The compound can be reduced to form thiol derivatives or other reduced forms.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Halogens, alkylating agents, acylating agents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the epoxide ring may yield diols, while substitution reactions on the benzothiazole ring can introduce various functional groups such as halides, alkyl, or acyl groups.
Scientific Research Applications
2-(Oxiran-2-ylsulfanyl)-1,3-benzothiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its ability to undergo various chemical modifications.
Mechanism of Action
The mechanism of action of 2-(Oxiran-2-ylsulfanyl)-1,3-benzothiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The epoxide ring can react with nucleophilic sites in proteins or DNA, potentially leading to biological effects such as cytotoxicity or enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
2-Mercaptobenzothiazole: A precursor in the synthesis of 2-(Oxiran-2-ylsulfanyl)-1,3-benzothiazole, known for its use in rubber vulcanization.
Epichlorohydrin: An epoxide used in the synthesis of various organic compounds, including this compound.
Benzothiazole: A core structure in many biologically active compounds, similar to the benzothiazole moiety in this compound.
Uniqueness
This compound is unique due to the presence of both an epoxide and a benzothiazole ring in its structure This dual functionality allows it to participate in a wide range of chemical reactions and imparts distinct reactivity compared to other similar compounds
Properties
CAS No. |
123708-28-1 |
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Molecular Formula |
C9H7NOS2 |
Molecular Weight |
209.281 |
IUPAC Name |
2-(oxiran-2-ylsulfanyl)-1,3-benzothiazole |
InChI |
InChI=1S/C9H7NOS2/c1-2-4-7-6(3-1)10-9(12-7)13-8-5-11-8/h1-4,8H,5H2 |
InChI Key |
DKVIMVUONVVHLI-UHFFFAOYSA-N |
SMILES |
C1C(O1)SC2=NC3=CC=CC=C3S2 |
Synonyms |
Benzothiazole, 2-(oxiranylthio)- (9CI) |
Origin of Product |
United States |
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